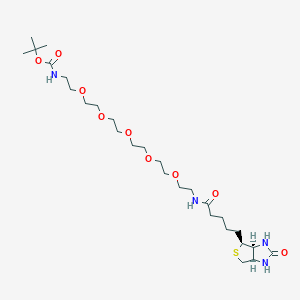

Biotin-PEG5-NH-Boc

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N4O9S/c1-27(2,3)40-26(34)29-9-11-36-13-15-38-17-19-39-18-16-37-14-12-35-10-8-28-23(32)7-5-4-6-22-24-21(20-41-22)30-25(33)31-24/h21-22,24H,4-20H2,1-3H3,(H,28,32)(H,29,34)(H2,30,31,33)/t21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDPDJYPEFICFA-FIXSFTCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-PEG5-NH-Boc: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-NH-Boc is a heterobifunctional linker molecule widely employed in bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

This compound incorporates three key functional components:

-

A biotin moiety, which exhibits an exceptionally high affinity for avidin and streptavidin, enabling its use in purification, detection, and immobilization applications.

-

A five-unit polyethylene glycol (PEG) spacer, which enhances the hydrophilicity and bioavailability of the conjugated molecule, while also providing a flexible linker arm to mitigate steric hindrance.

-

A Boc-protected amine (NH-Boc) , a terminal primary amine group shielded by a tert-butyloxycarbonyl (Boc) protecting group. This group remains inert during initial reactions and can be selectively deprotected under acidic conditions to reveal a reactive amine for subsequent conjugation to a target molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for experimental design, including reaction stoichiometry and buffer selection.

| Property | Value | References |

| Chemical Formula | C27H50N4O9S | [1] |

| Molecular Weight | 606.8 g/mol | [1] |

| CAS Number | 189209-28-7 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform. Limited solubility in aqueous solutions. | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

Applications in Research and Drug Development

The unique trifunctional structure of this compound makes it a versatile tool for a range of applications:

-

PROTAC Synthesis: This is a primary application where this compound serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. The biotin group can be used for the purification of the final PROTAC molecule.

-

Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic properties of ADCs.

-

Bioconjugation: The reactive amine, after deprotection, can be conjugated to various biomolecules, including proteins, peptides, and nucleic acids, for labeling and detection purposes.

-

Surface Modification: Immobilization of biomolecules on surfaces coated with avidin or streptavidin.

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, Biotin-PEG5-NH2.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or Argon gas

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) for purification (optional)

Procedure:

-

Dissolve this compound in DCM at a concentration of 10-20 mg/mL.

-

Add an excess of TFA to the solution (e.g., 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA by rotary evaporation under reduced pressure.

-

The resulting crude Biotin-PEG5-NH2 can be used directly in the next step or purified by HPLC if necessary.

Conjugation of Deprotected Biotin-PEG5-Amine to a Carboxylic Acid-Containing Molecule

This protocol outlines the coupling of the deprotected Biotin-PEG5-NH2 to a molecule containing a carboxylic acid group, such as a protein ligand, using carbodiimide chemistry.

Materials:

-

Biotin-PEG5-NH2 (from the deprotection step)

-

Carboxylic acid-containing molecule (e.g., a VHL ligand for PROTAC synthesis)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

HPLC for purification

Procedure:

-

Dissolve the carboxylic acid-containing molecule, EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve Biotin-PEG5-NH2 (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) to the solution.

-

Add the Biotin-PEG5-NH2 solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water or brine to remove excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final conjugate by HPLC.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism of action for a PROTAC molecule, which is a key application of this compound.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to Biotin-PEG5-NH-Boc: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG5-NH-Boc, a versatile heterobifunctional linker critical in modern bioconjugation and targeted drug delivery. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in key research and development areas.

Core Concepts: Structure and Functionality

This compound is a molecule composed of three key functional components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. This property is widely exploited for detection, purification, and targeting applications.[1][2]

-

Polyethylene Glycol (PEG) Spacer (PEG5): A five-unit polyethylene glycol chain acts as a flexible, hydrophilic spacer. The PEG linker increases the solubility of the conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final molecule by reducing immunogenicity.[3][4]

-

Boc-Protected Amine (NH-Boc): The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a primary amine.[5] This primary amine can then be used for conjugation to various molecules, such as those containing carboxylic acids or N-hydroxysuccinimide (NHS) esters.

The strategic combination of these three moieties makes this compound a valuable tool for multi-step bioconjugation strategies.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values are typical and may vary slightly between suppliers.

| Property | Value | References |

| Molecular Formula | C₂₇H₅₀N₄O₉S | |

| Molecular Weight | 606.77 g/mol | |

| CAS Number | 189209-28-7 | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers after deprotection. | |

| Storage Conditions | -20°C, desiccated. |

Key Applications and Experimental Protocols

This compound is prominently used in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for the functionalization of nanoparticles for targeted delivery.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. Biotin-PEG linkers can be incorporated into PROTACs, where the biotin serves as a versatile handle for purification or detection, and the deprotected amine is used to conjugate to either the E3 ligase ligand or the target protein ligand.

Below is a generalized experimental workflow for synthesizing a PROTAC using a biotin-PEG linker.

Figure 1: Generalized workflow for PROTAC synthesis using a biotin-PEG linker.

Protocol 3.1.1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of starting material).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution (typically 20-50% v/v).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Biotin-PEG5-NH₂.

Protocol 3.1.2: Amide Coupling of Deprotected Biotin-PEG5-Amine to a Carboxylic Acid

This protocol outlines the conjugation of the resulting Biotin-PEG5-NH₂ to a molecule containing a carboxylic acid group.

Materials:

-

Biotin-PEG5-NH₂ (from Protocol 3.1.1)

-

Carboxylic acid-functionalized molecule (e.g., a PROTAC ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add Biotin-PEG5-NH₂ (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Biotinylation of Proteins and Antibodies

The deprotected Biotin-PEG5-amine can be conjugated to proteins or antibodies through their carboxyl groups (e.g., on aspartic or glutamic acid residues) using carbodiimide chemistry (e.g., EDC, NHS). Alternatively, if a protein is modified to have an NHS ester, the amine on the linker can react with it.

Figure 2: Workflow for protein biotinylation using Biotin-PEG5-amine.

Protocol 3.2.1: Protein Biotinylation via Amine Coupling to Activated Carboxyl Groups

Materials:

-

Protein of interest

-

Biotin-PEG5-NH₂

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis tubing or desalting column

Procedure:

-

Dissolve the protein in Activation Buffer.

-

Add EDC and NHS to the protein solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

-

Remove excess EDC and NHS by dialysis against Coupling Buffer or by using a desalting column.

-

Immediately add a solution of Biotin-PEG5-NH₂ in Coupling Buffer to the activated protein solution. A 20 to 50-fold molar excess of the linker is typically used.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the quenching solution and incubating for 15-30 minutes.

-

Remove unreacted biotin linker by extensive dialysis against PBS or by gel filtration.

-

Determine the degree of biotinylation using a HABA assay.

Surface Functionalization of Nanoparticles

This compound is used to functionalize nanoparticles (e.g., gold nanoparticles, liposomes, polymeric nanoparticles) for targeted drug delivery. The deprotected amine can be coupled to carboxyl groups on the nanoparticle surface. The biotin moiety then allows for the attachment of avidin or streptavidin-conjugated targeting ligands or imaging agents.

Figure 3: Logical workflow for nanoparticle surface functionalization.

Protocol 3.3.1: Conjugation of Biotin-PEG5-Amine to Carboxylated Nanoparticles

Materials:

-

Carboxylated nanoparticles

-

Biotin-PEG5-NH₂

-

EDC and NHS

-

Activation Buffer (e.g., MES buffer, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.4)

-

Centrifuge and/or tangential flow filtration system

Procedure:

-

Disperse the carboxylated nanoparticles in Activation Buffer.

-

Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Incubate for 30 minutes at room temperature with gentle mixing.

-

Pellet the activated nanoparticles by centrifugation and wash with Coupling Buffer to remove excess EDC and NHS.

-

Resuspend the activated nanoparticles in Coupling Buffer.

-

Immediately add a solution of Biotin-PEG5-NH₂ to the nanoparticle suspension.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Pellet the biotinylated nanoparticles by centrifugation and wash multiple times with PBS to remove unreacted linker.

-

Resuspend the purified biotinylated nanoparticles in the desired buffer for storage or further use.

Safety and Handling

This compound is intended for research use only. While not classified as a hazardous substance, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug development, diagnostics, and various fields of biotechnology. Its well-defined structure, combining the high-affinity biotin tag, a flexible PEG spacer, and a protected amine for controlled conjugation, enables a wide range of applications. The protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

Biotin-PEG5-NH-Boc: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the molecular properties, synthesis applications, and experimental utilization of Biotin-PEG5-NH-Boc, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a versatile chemical tool featuring a biotin moiety for high-affinity binding to streptavidin, a flexible polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation.[1]

| Property | Value | Source(s) |

| Molecular Weight | 606.77 g/mol | [1] |

| Chemical Formula | C27H50N4O9S | [1][2][3] |

| CAS Number | 189209-28-7 | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | -20°C |

Application in PROTAC Synthesis: A Stepwise Approach

This compound serves as a foundational linker for the synthesis of PROTACs. These chimeric molecules function by inducing the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system. The synthesis of a PROTAC using this linker generally involves a two-step process following the initial conjugation of a ligand for the POI.

Step 1: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine must be removed to allow for subsequent conjugation to the E3 ligase ligand. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve the this compound conjugate in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Acid Treatment: Add a strong acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution. The reaction is typically performed at room temperature.

-

Reaction Monitoring: Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting deprotected amine (Biotin-PEG5-amine) is often used in the next step without further purification.

Step 2: Amide Coupling to an E3 Ligase Ligand

The newly exposed primary amine on the biotin-PEG linker is then available to form a stable amide bond with a carboxylic acid group on the E3 ligase ligand. This reaction is facilitated by a coupling agent.

Experimental Protocol: Amide Coupling

-

Activation of Carboxylic Acid: In a separate reaction vessel, dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent like dimethylformamide (DMF). Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to activate the carboxylic acid.

-

Coupling Reaction: Add the deprotected Biotin-PEG5-amine solution to the activated E3 ligase ligand.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, the final PROTAC conjugate can be purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC.

PROTAC Mechanism of Action

The synthesized PROTAC, incorporating the Biotin-PEG5 linker, facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

Experimental Workflow: Biotin-Based Pull-Down Assay

The biotin moiety on the PROTAC allows for its use in various biochemical assays, such as pull-down assays to identify protein-protein interactions or to confirm target engagement.

Experimental Protocol: Biotin Pull-Down Assay

-

Cell Lysis: Treat cells with the biotinylated PROTAC. Lyse the cells to release cellular proteins.

-

Incubation with Streptavidin Beads: Incubate the cell lysate with streptavidin-coated agarose or magnetic beads. The high affinity of biotin for streptavidin will immobilize the PROTAC and any bound proteins to the beads.

-

Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by competitive elution with free biotin.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the POI and potentially other interacting partners.

Safety and Handling

This compound is intended for laboratory research use only. A safety data sheet (SDS) should be consulted before use. Standard laboratory safety practices, including the use of personal protective equipment, should be followed. The compound is stable under normal operating conditions. High temperatures and strong oxidizing agents should be avoided.

References

In-Depth Technical Guide: Biotin-PEG5-NH-Boc

CAS Number: 189209-28-7

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Biotin-PEG5-NH-Boc, a versatile heterobifunctional linker used extensively in biomedical research and drug development. This document outlines its chemical properties, and provides detailed experimental protocols for its use in key applications such as bioconjugation, targeted drug delivery, and proteomics.

Core Properties and Data Presentation

This compound is a molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation.[1][2][3][4][5] The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under acidic conditions to reveal a primary amine, which is then available for covalent modification.

| Property | Value | Reference(s) |

| CAS Number | 189209-28-7 | |

| Molecular Formula | C27H50N4O9S | |

| Molecular Weight | 606.77 g/mol | |

| Purity | Typically >95% | |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, desiccated |

Key Applications and Experimental Protocols

This compound is a valuable tool for a range of applications owing to its unique trifunctional structure. The biotin group serves as a powerful affinity tag, the PEG spacer improves biocompatibility and solubility, and the protected amine allows for controlled, sequential conjugation.

Bioconjugation: Labeling of Proteins and Other Biomolecules

A primary application of this compound is the biotinylation of biomolecules, such as proteins, peptides, or nucleic acids. This process involves a two-step procedure: deprotection of the Boc-protected amine followed by conjugation of the resulting free amine to the target molecule.

Experimental Protocol: Two-Step Protein Biotinylation

Step 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate Biotin-PEG5-amine.

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or argon gas

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) for purification (optional)

-

-

Procedure:

-

Dissolve this compound in a minimal amount of DCM.

-

Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

-

Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

The resulting residue, Biotin-PEG5-amine, can be further purified by HPLC if necessary, or used directly in the next conjugation step after thorough drying.

-

Step 2: Conjugation of Biotin-PEG5-amine to a Protein via EDC/NHS Chemistry

This protocol outlines the conjugation of the deprotected Biotin-PEG5-amine to carboxyl groups on a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

-

Materials:

-

Biotin-PEG5-amine (from Step 1)

-

Target protein with accessible carboxyl groups

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Desalting column for purification

-

-

Procedure:

-

Dissolve the target protein in the Activation Buffer.

-

Add EDC and NHS to the protein solution to activate the carboxyl groups. A 10-fold molar excess of EDC and NHS over the protein is a common starting point.

-

Incubate for 15-30 minutes at room temperature.

-

Immediately add a 20- to 50-fold molar excess of the deprotected Biotin-PEG5-amine to the activated protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer to facilitate the reaction with the amine.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Remove excess, unreacted Biotin-PEG5-amine and byproducts using a desalting column equilibrated with a suitable storage buffer for the now biotinylated protein.

-

Targeted Drug Delivery

The biotin moiety of this compound can be exploited for targeted drug delivery to cells that overexpress the biotin receptor. This is particularly relevant in cancer therapy, where many tumor cells exhibit this characteristic. The linker can be used to attach a therapeutic agent to a nanocarrier, such as a liposome, which is then targeted to the cancer cells.

Experimental Workflow: Formulation of Biotin-Targeted Liposomes

The following workflow outlines the general steps for creating a biotin-targeted liposomal drug delivery system.

References

The Strategic Role of the PEG5 Linker in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. The choice of linker arm that connects biotin to the target molecule is critical and significantly influences the efficiency and outcome of these applications. Among the various linkers available, the polyethylene glycol (PEG) linker, particularly the discrete PEG5 linker, has emerged as a popular choice. This technical guide provides a comprehensive overview of the role of the PEG5 linker in biotinylation, detailing its advantages, relevant quantitative data, experimental protocols, and visualizations of associated workflows and signaling pathways.

Core Principles of the PEG5 Linker in Biotinylation

The PEG5 linker consists of five repeating ethylene glycol units, creating a flexible, hydrophilic spacer arm. This structure imparts several key advantages in the context of biotinylation:

-

Enhanced Hydrophilicity and Solubility: The PEG5 linker increases the water solubility of the biotinylated molecule, which is particularly beneficial for hydrophobic targets, preventing aggregation and improving handling in aqueous buffers.[1]

-

Reduced Steric Hindrance: The length and flexibility of the PEG5 spacer arm effectively distance the biotin moiety from the surface of the target molecule.[2] This increased separation minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin tetramer to the biotin.[2]

-

Biocompatibility and Low Immunogenicity: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making Biotin-PEG5 conjugates suitable for in vivo and cell-based applications.

-

Defined Length for Precise Control: Unlike polydisperse PEG polymers, a discrete PEG5 linker has a defined length and molecular weight, ensuring homogeneity and reproducibility in conjugation experiments. This precise spacing is crucial for optimizing interactions in applications such as PROTAC development and affinity-based assays.

Quantitative Data on PEG Linker Performance

The length of the PEG linker can significantly impact the outcome of biotinylation-dependent assays. The following tables summarize quantitative data comparing the effects of different PEG linker lengths.

Table 1: Effect of PEG Linker Length on Affinity Pulldown Efficiency

In a study investigating the optimal linker length for isolating target proteins of the anticancer natural product OSW-1, biotinylated probes with different PEG linker lengths were compared. The probe with the PEG5 linker demonstrated the most effective enrichment of the known target proteins, OSBP and ORP4.

| Linker | Linker Length (atoms) | Linker Length (Å) | Relative Target Protein Enrichment Efficiency |

| PEG3 | 19 | 21 | Lower than PEG5 |

| PEG5 | 25 | 28 | Optimal |

| PEG11 | 43 | 47 | Lower than PEG5 |

Data synthesized from a study on biotinylated OSW-1 probes. The "Relative Target Protein Enrichment Efficiency" is a qualitative summary based on the findings where the PEG5 linker was identified as the most effective.

Table 2: Stability of Biotin-PEG-NHS Ester Reagents

The stability of the biotinylation reagent is crucial for reproducible results. The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and prone to hydrolysis.

| Storage Format | Temperature | Duration | Conditions | Stability |

| Solid | -20°C | Long-term (months to years) | Desiccated, protected from light | High |

| Solid | 0-4°C | Short-term (days to weeks) | Desiccated, protected from light | Moderate |

| Solution (in anhydrous DMSO or DMF) | -80°C | Up to 6 months | Aliquoted, protected from moisture | Moderate to High |

| Aqueous Solution (pH 7-9) | Room Temperature | Minutes to hours | N/A | Low (rapid hydrolysis) |

This table provides general stability guidelines for NHS-activated PEG-biotin reagents based on common laboratory practices.

Experimental Protocols

Protocol 1: Biotinylation of an Antibody with Biotin-PEG5-NHS Ester

This protocol describes the labeling of a purified antibody with a Biotin-PEG5-NHS ester, which targets primary amines (lysine residues and the N-terminus).

Materials:

-

Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG5-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Antibody: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.

-

Preparation of Biotin-PEG5-NHS Solution: Immediately before use, prepare a 10 mM stock solution of Biotin-PEG5-NHS ester in anhydrous DMSO or DMF.

-

Biotinylation Reaction:

-

Calculate the volume of the 10 mM Biotin-PEG5-NHS stock solution needed to achieve a desired molar excess over the antibody. A 20-fold molar excess is a common starting point.

-

Add the calculated volume of the biotinylation reagent to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

Storage: Store the biotinylated antibody under conditions optimal for the unlabeled antibody.

Protocol 2: Affinity Pulldown Assay Using a Biotin-PEG5-Labeled Probe

This protocol outlines a general procedure for using a small molecule probe biotinylated with a PEG5 linker to capture its interacting proteins from a cell lysate.

Materials:

-

Cells expressing the target protein(s)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Biotin-PEG5-labeled small molecule probe

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with reduced detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Control: Unlabeled small molecule or a biotinylated control molecule

Procedure:

-

Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Binding of Probe to Lysate:

-

Incubate a defined amount of cell lysate (e.g., 500 µg - 1 mg) with the Biotin-PEG5-labeled probe at a predetermined optimal concentration.

-

As a negative control, incubate a separate aliquot of lysate with a biotinylated control molecule or perform a competition experiment by adding an excess of the unlabeled small molecule along with the biotinylated probe.

-

Incubate for 1-3 hours at 4°C with gentle rotation.

-

-

Capture with Streptavidin Beads:

-

Add pre-washed streptavidin beads to the lysate-probe mixture.

-

Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

-

-

Washing:

-

Pellet the beads using a magnetic rack or centrifugation.

-

Remove the supernatant and wash the beads 3-5 times with cold wash buffer to remove non-specific binders.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

-

Analysis:

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel for separation.

-

Analyze the captured proteins by Western blotting using an antibody against the expected target protein or by mass spectrometry for proteome-wide identification of interacting partners.

-

Visualizations of Workflows and Signaling Pathways

PROTAC Experimental Workflow

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The linker, often a PEG chain, is a critical component for optimizing the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The following diagram illustrates a typical experimental workflow for developing a PROTAC using a PEG5 linker.

EGFR Signaling Pathway Investigation Using a Biotinylated Ligand

Biotinylated ligands, such as Biotin-PEG5-EGF, are valuable tools for studying receptor signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. The biotin tag allows for the tracking and isolation of the receptor and its associated signaling complexes. The diagram below illustrates how a biotinylated ligand can be used to investigate EGFR signaling.

Conclusion

The PEG5 linker offers a compelling combination of hydrophilicity, biocompatibility, and optimal spacing that makes it a highly effective tool in biotinylation strategies. Its discrete length ensures reproducibility, while its chemical properties enhance the performance of biotinylated molecules in a wide range of applications, from affinity purification to complex cellular assays and the development of novel therapeutics like PROTACs. The provided data and protocols serve as a guide for researchers to effectively harness the advantages of the PEG5 linker in their experimental designs, ultimately leading to more robust and reliable results. As the field of bioconjugation continues to evolve, the rational selection of linkers, such as the PEG5, will remain a critical factor in the success of these endeavors.

References

The Strategic Role of the Boc Protecting Group in Biotin-PEG5-NH-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug delivery, precision and control are paramount. The heterobifunctional linker, Biotin-PEG5-NH-Boc, represents a sophisticated tool designed to meet these demands. Its architecture, comprising a biotin moiety for high-affinity binding to streptavidin and avidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal amine group, is rendered strategically versatile by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This in-depth technical guide elucidates the critical function of the Boc protecting group in the application of this compound, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles: The Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis.[1] Its primary function within the this compound molecule is to temporarily mask the reactivity of the terminal primary amine. This protection is crucial for several reasons:

-

Controlled Sequential Conjugation: In multi-step synthetic or bioconjugation strategies, it is often necessary to perform reactions on other parts of a molecule without the interference of a highly nucleophilic primary amine. The Boc group ensures that the amine remains inert during these preceding steps.

-

Prevention of Undesired Side Reactions: The presence of a free amine could lead to unwanted side reactions, such as acylation or alkylation, during the synthesis, purification, or storage of the linker.

-

Orthogonal Deprotection: The Boc group is strategically chosen for its acid lability. It can be selectively removed under mild acidic conditions that typically do not cleave other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. This "orthogonality" is a cornerstone of modern synthetic chemistry, allowing for a precise and ordered unmasking of reactive groups.

The stability of the Boc group to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles, makes it an ideal choice for complex molecular construction.[1]

Data Presentation: A Quantitative Overview of Boc Deprotection

The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, temperature, and reaction time. The following table summarizes representative conditions and outcomes for the deprotection of Boc-protected amines, providing a quantitative basis for experimental design.

| Acid Reagent | Concentration | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| Trifluoroacetic Acid (TFA) | 25% | Dichloromethane (DCM) | Room Temperature | 2 hours | 60 | [2][3] |

| Trifluoroacetic Acid (TFA) | Neat | Dichloromethane (DCM) | Room Temperature | 18 hours | 87 | [2] |

| p-Toluenesulfonic Acid (pTSA) in Choline Chloride | 1:1 Molar Ratio | Deep Eutectic Solvent | Room Temperature | 10-30 minutes | >98 | |

| Oxalyl Chloride | 3 equivalents | Methanol | Room Temperature | 1-3 hours | >70 | |

| Boiling Water | - | Water | 100°C | 10-12 minutes | 90-96 | |

| Dawson Heteropolyacid | 10% w/w | Dichloromethane (DCM) | Room Temperature | 15-30 minutes | Quantitative | |

| Trifluoroacetic Acid (TFA) with Ionic Liquid | 2 equivalents | TTP-NTf2 | 110°C | 10 minutes | >95 |

Experimental Protocols

This section provides a detailed, two-stage protocol for the deprotection of this compound and its subsequent conjugation to a protein via an N-hydroxysuccinimide (NHS) ester.

Stage 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, Biotin-PEG5-Amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plate and appropriate solvent system (e.g., DCM/Methanol)

Procedure:

-

Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (10-20 equivalents; a 20-50% solution in DCM is common) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC until the starting material is no longer visible.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in DCM and wash with saturated NaHCO₃ solution (2-3 times) to neutralize the excess TFA. Subsequently, wash with brine (1 time).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected Biotin-PEG5-Amine. The product can be used in the next step, often without further purification.

Stage 2: Conjugation of Biotin-PEG5-Amine to an NHS-activated Molecule

This protocol outlines the reaction of the newly generated primary amine with an NHS ester-activated molecule (e.g., a protein pre-activated with an NHS-ester crosslinker or a small molecule containing an NHS ester).

Materials:

-

Biotin-PEG5-Amine (from Stage 1)

-

NHS-activated molecule

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Dissolution of Reactants: Dissolve the NHS-activated molecule in an appropriate amine-free buffer (e.g., PBS, pH 7.2-8.0). Dissolve the Biotin-PEG5-Amine in the same buffer.

-

Conjugation Reaction: Add the Biotin-PEG5-Amine solution to the NHS-activated molecule solution. A 10- to 20-fold molar excess of the amine linker to the target molecule is a common starting point to ensure efficient conjugation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester groups.

-

Purification: Remove the excess, unreacted Biotin-PEG5-Amine and quenching buffer components by a desalting column or dialysis against an appropriate buffer.

-

Storage: Store the resulting biotinylated molecule under conditions optimal for its stability.

Mandatory Visualizations

Boc Deprotection Workflow

Caption: Workflow for the acid-catalyzed deprotection of this compound.

Bioconjugation Signaling Pathway

Caption: Reaction pathway for the conjugation of Biotin-PEG5-Amine to an NHS-activated molecule.

Conclusion

The Boc protecting group is an indispensable component of the this compound linker, affording chemists and biochemists exquisite control over conjugation strategies. Its robust nature under a variety of conditions, coupled with its facile and selective removal under mild acidic conditions, enables the precise and efficient construction of complex biotinylated molecules. Understanding the principles of Boc protection and deprotection, supported by quantitative data and detailed protocols, is crucial for leveraging the full potential of this versatile linker in applications ranging from targeted drug delivery and immunoassays to proteomics and diagnostic development.

References

Biotin-PEG5-NH-Boc for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.

This technical guide focuses on Biotin-PEG5-NH-Boc , a specific PEG-based linker that incorporates a biotin moiety. Biotin's high affinity for avidin and streptavidin can be leveraged for various experimental applications, including affinity purification, pull-down assays, and imaging. The PEG5 component provides a flexible spacer of a defined length, while the Boc-protected amine allows for straightforward conjugation to either the POI-binding ligand or the E3 ligase ligand.

This document will delve into the core aspects of utilizing this compound in PROTAC development, providing detailed experimental protocols, data presentation guidelines, and visualizations to aid researchers in this field.

Core Concepts of PROTAC Technology

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By bringing a target protein and an E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

This compound: Structure and Properties

This compound is a chemical tool used in the synthesis of PROTACs.[1][2] It belongs to the class of PEG-based linkers.[1][2]

| Property | Value | Reference |

| Molecular Formula | C27H50N4O9S | [2] |

| Molecular Weight | 606.77 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Key Features | Biotin for affinity applications, PEG5 spacer for flexibility and solubility, Boc-protected amine for controlled conjugation. |

Role in PROTAC Development

The this compound linker serves multiple purposes in a PROTAC molecule:

-

Linker: It physically connects the POI-binding ligand to the E3 ligase ligand. The length and flexibility of the PEG5 chain are crucial for enabling the formation of a stable and productive ternary complex.

-

Solubility Enhancer: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.

-

Affinity Handle: The biotin moiety provides a powerful tool for experimental validation and mechanistic studies. It can be used for:

-

Affinity pull-down assays: to isolate and identify the PROTAC's binding partners.

-

Immunoassays (e.g., ELISA): for detection and quantification.

-

Imaging: using fluorescently labeled streptavidin.

-

Signaling Pathways and Experimental Workflows

The primary "signaling pathway" hijacked by PROTACs is the Ubiquitin-Proteasome System. The logical workflow of PROTAC action is depicted below.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

A typical experimental workflow for developing a new PROTAC involves several key stages, from initial design to in-cell validation.

Caption: A generalized workflow for the development and evaluation of PROTACs.

Quantitative Data Presentation

Table 1: Illustrative Degradation Efficiency of PEG-Linker Containing PROTACs

| PROTAC ID | Target Protein | Cell Line | Linker | DC50 (nM) | Dmax (%) | Reference |

| PROTAC-A | BRD4 | HeLa | PEG4 | 8.3 | >95 | |

| PROTAC-B | BTK | Ramos | PEG5 | 5.9 | ~90 | |

| PROTAC-C | ERRα | 22Rv1 | PEG3 | 30 | >90 | |

| PROTAC-D | SMARCA2 | MOLM-13 | PEG6 | 1.2 | >95 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Illustrative Binding Affinities of PEG-Linker Containing PROTACs

| PROTAC ID | Component | Binding Affinity (Kd, nM) | Assay | Reference |

| PROTAC-B | to BTK | 150 | SPR | |

| PROTAC-B | to CRBN | 1800 | SPR | |

| PROTAC-D | Ternary Complex (PROTAC-D:VHL:SMARCA2) | 2.5 | TR-FRET |

Kd: Dissociation constant. SPR: Surface Plasmon Resonance. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of PROTACs. Below are protocols for key experiments.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol provides a general outline for the synthesis of a PROTAC by conjugating a POI ligand (with a carboxylic acid handle) and an E3 ligase ligand (with a free amine) to the this compound linker.

Materials:

-

This compound

-

POI ligand with a carboxylic acid functional group

-

E3 ligase ligand with an amine functional group

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Step 1: Coupling of POI Ligand to the Linker:

-

Dissolve the POI ligand-COOH (1 eq), this compound (1.1 eq), PyBOP (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Biotin-PEG5-NH-POI ligand intermediate by flash chromatography.

-

-

Step 2: Boc Deprotection:

-

Dissolve the purified intermediate from Step 1 in a solution of 20% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

-

Step 3: Coupling of E3 Ligase Ligand:

-

Dissolve the deprotected amine intermediate from Step 2 (1 eq), the E3 ligase ligand with a carboxylic acid handle (1.1 eq), PyBOP (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

-

Step 4: Purification and Characterization:

-

Purify the final PROTAC product by reverse-phase HPLC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

-

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details how to determine the DC50 and Dmax of a PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Replace the medium in the wells with the PROTAC-containing medium.

-

Incubate for the desired time (e.g., 16-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysates on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex within living cells.

Materials:

-

Cells co-expressing the POI fused to HaloTag® and the E3 ligase fused to NanoLuc® luciferase.

-

PROTAC stock solution (in DMSO).

-

Opti-MEM® I Reduced Serum Medium.

-

HaloTag® NanoBRET™ 618 Ligand.

-

NanoBRET™ Nano-Glo® Substrate.

-

White, 96-well assay plates.

-

Luminescence plate reader.

Procedure:

-

Cell Preparation:

-

Harvest and resuspend the cells in Opti-MEM®.

-

Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cell suspension and incubate at 37°C for 1 hour to allow for labeling of the HaloTag®-POI fusion protein.

-

-

PROTAC Treatment:

-

Prepare serial dilutions of the PROTAC in Opti-MEM®.

-

Dispense the cells into the wells of the 96-well plate.

-

Add the PROTAC dilutions to the wells. Include a vehicle control.

-

Incubate at 37°C for the desired time (e.g., 2 hours).

-

-

Luminescence Measurement:

-

Prepare the NanoBRET™ Nano-Glo® Substrate (donor) according to the manufacturer's instructions.

-

Add the substrate to all wells.

-

Immediately measure the donor emission (~460 nm) and the acceptor emission (>610 nm) using a plate reader capable of filtered luminescence measurements.

-

-

Data Analysis:

-

Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Correct the ratios by subtracting the average ratio of the vehicle control.

-

Plot the corrected NanoBRET™ ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex.

-

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its defined length, hydrophilicity, and the inclusion of a biotin handle make it a powerful tool for both the synthesis of effective protein degraders and the subsequent elucidation of their mechanism of action. While the rational design of PROTACs remains a complex challenge, a systematic approach to linker selection and the use of robust experimental protocols, such as those outlined in this guide, are essential for advancing this promising therapeutic modality. Further research and the publication of quantitative data for PROTACs utilizing specific linkers like this compound will undoubtedly accelerate the development of novel and effective protein-degrading drugs.

References

The Strategic Application of Biotin-PEG5-NH-Boc in Modern Biochemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-NH-Boc is a versatile heterobifunctional linker molecule that has gained significant traction in the fields of biochemistry and drug development. Its unique structure, featuring a biotin moiety for high-affinity binding to streptavidin, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine (NH-Boc) for controlled chemical conjugation, makes it an invaluable tool for a range of sophisticated applications.[1][2][3] The PEG spacer not only improves the hydrophilicity of molecules it is conjugated to but also provides flexibility, which is crucial in applications such as targeted protein degradation.[1]

This technical guide explores the core applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and its use in bioconjugation and labeling for detection and purification assays. We will provide detailed experimental protocols, quantitative data considerations, and visual diagrams of key workflows and pathways to facilitate its practical implementation in the laboratory.

Core Applications of this compound

The primary applications of this compound stem from its identity as a PEG-based linker.[2] After deprotection of the Boc group to reveal a primary amine, the molecule can be readily conjugated to other molecules of interest.

-

PROTAC Synthesis: this compound is frequently used as a component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The biotin group in these constructs can serve as a chemical handle for purification or as a tool for studying the PROTAC's mechanism of action, for example, in pull-down assays.

-

Bioconjugation and Labeling: The biotin moiety allows for strong and specific binding to streptavidin and avidin, a principle widely used in various detection and purification systems. By conjugating the deprotected Biotin-PEG5-Amine to proteins, peptides, or other biomolecules, researchers can create biotinylated probes for use in:

-

Enzyme-Linked Immunosorbent Assays (ELISAs)

-

Immunohistochemistry (IHC)

-

Western Blotting

-

Affinity Chromatography and Purification

-

Flow Cytometry

-

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for interaction studies.

-

-

Drug Delivery and Targeting: The PEG component of the linker can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and stability. The biotin can also be used as a targeting ligand in specific contexts where cells or tissues overexpress biotin receptors.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H50N4O9S | |

| Molecular Weight | 606.77 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | Solid | |

| Storage Condition | -20°C |

Experimental Protocols

The utility of this compound begins with the deprotection of the tert-butyloxycarbonyl (Boc) group to expose the primary amine. This amine can then be used in subsequent conjugation reactions.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield Biotin-PEG5-Amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL DCM per 100 mg of linker).

-

Add an excess of TFA to the solution (e.g., a 1:1 mixture of DCM:TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Biotin-PEG5-Amine. The product should be verified by mass spectrometry.

Protocol 2: Protein Biotinylation using an NHS-Ester Activated Moiety

This protocol is a representative example of how the deprotected Biotin-PEG5-Amine could be used. First, the amine would be reacted with an NHS-ester crosslinker (e.g., to attach it to a PROTAC ligand). For direct protein labeling, an NHS-ester derivative of Biotin-PEG5 would be used. The following is a general protocol for labeling a protein with an amine-reactive Biotin-PEG-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).

-

Biotin-PEG-NHS ester (dissolved immediately before use in an organic solvent like DMSO or DMF).

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).

-

Desalting column or dialysis cassette for buffer exchange.

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Dissolve the Biotin-PEG-NHS ester in DMSO or DMF to a stock concentration (e.g., 10 mg/mL).

-

Add a 20-fold molar excess of the biotin reagent to the protein solution. The ratio can be adjusted to achieve the desired level of biotinylation.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Remove the excess, unreacted biotin reagent and reaction byproducts by gel filtration (desalting column) or dialysis.

-

The degree of biotin incorporation can be estimated using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of HABA from avidin by the biotinylated protein.

Quantitative Data in PROTAC Applications

When this compound is incorporated into a PROTAC, several quantitative metrics are used to evaluate the PROTAC's efficacy. The table below summarizes these key parameters. (Note: The values are representative examples and will vary depending on the specific PROTAC, target protein, and cell line).

| Metric | Description | Representative Value Range |

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |

| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | 80 - 99% |

| Ternary Complex Kd | The dissociation constant for the binding of the PROTAC to both the target protein and the E3 ligase. | 10 - 500 nM |

| Binary Binding (POI) Kd | The dissociation constant for the binding of the PROTAC to the Protein of Interest (POI). | 5 - 200 nM |

| Binary Binding (E3) Kd | The dissociation constant for the binding of the PROTAC to the E3 ligase. | 50 - 1000 nM |

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language can effectively illustrate the complex biochemical processes involving this compound.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, which leverages the cell's own ubiquitin-proteasome system.

Caption: The catalytic cycle of a PROTAC molecule.

Experimental Workflow for Protein Biotinylation

The diagram below outlines the key steps in a typical protein biotinylation experiment, from initial setup to final analysis.

Caption: A typical workflow for protein biotinylation.

Conclusion

This compound is a powerful and adaptable linker that serves as a cornerstone for advanced biochemical and therapeutic strategies. Its application in PROTAC development is driving new paradigms in targeted protein degradation, while its utility in bioconjugation continues to support a wide array of diagnostic and research applications. By understanding its chemical properties and mastering the associated experimental protocols, researchers can fully leverage this molecule to accelerate their scientific discoveries and the development of novel therapeutics.

References

Biotin-PEG5-NH-Boc in Targeted Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tripartite Advantage of Biotin-PEG5-NH-Boc

In the landscape of targeted drug delivery, the precision of targeting moieties, the biocompatibility of linkers, and the efficiency of drug conjugation are paramount. This compound is a heterobifunctional linker that strategically combines three key components to address these critical aspects: a biotin molecule for active targeting, a polyethylene glycol (PEG) spacer for enhanced pharmacokinetics, and a Boc-protected amine for versatile conjugation. This guide provides an in-depth technical overview of this compound, its physicochemical properties, and its application in the development of targeted therapeutics, supported by experimental methodologies and quantitative data.

The overexpression of biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells presents a unique opportunity for targeted therapy.[1][2][3] Biotin, a vitamin essential for cell growth, is avidly taken up by these rapidly proliferating cells.[4] By conjugating therapeutic agents to biotin, it is possible to achieve selective delivery to tumor sites, thereby enhancing efficacy and reducing off-target toxicity.[1]

The incorporation of a PEG spacer further refines the drug delivery vehicle. PEGylation is a well-established strategy to improve the solubility and stability of therapeutic molecules. The hydrophilic PEG chain creates a hydration shell that can shield the drug from enzymatic degradation and reduce immunogenicity, leading to a prolonged circulation half-life. The "5" in PEG5 denotes five repeating units of ethylene glycol, providing an optimal spacer length to facilitate the interaction between biotin and its receptor without steric hindrance.

Finally, the Boc-protected amine group offers a stable yet readily de-protectable handle for covalent conjugation to a wide array of therapeutic payloads, including small molecule drugs, peptides, and nanoparticles. This versatility makes this compound a valuable tool in the design of sophisticated drug delivery systems.

Physicochemical Properties and Structure

This compound is a well-defined chemical entity with properties that make it highly suitable for bioconjugation and subsequent in vivo applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₅₀N₄O₉S | |

| Molecular Weight | 606.77 g/mol | |

| CAS Number | 189209-28-7 | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DMF, and water | |

| Storage | -20°C, desiccated and protected from light |

The structure of this compound is modular, with each component serving a distinct purpose in the context of targeted drug delivery.

Mechanism of Action: Receptor-Mediated Endocytosis

The primary mechanism by which biotin-conjugated therapeutics enter target cells is through receptor-mediated endocytosis. This process is initiated by the binding of the biotin moiety to its receptor on the cell surface.

Upon binding, the cell membrane begins to invaginate, forming a clathrin-coated pit, which eventually buds off to become a clathrin-coated vesicle inside the cell. This vesicle then fuses with an early endosome, where the acidic environment can facilitate the cleavage of the linker and the release of the active drug. The released drug can then interact with its intracellular target, leading to therapeutic effects such as apoptosis.

Quantitative Data in Biotin-Targeted Drug Delivery

The efficacy of biotin-targeted drug delivery systems is often evaluated through quantitative measures such as drug loading efficiency and in vitro cytotoxicity.

Table 2: Representative Drug Loading and Encapsulation Efficiency of Biotinylated Nanoparticles

| Nanoparticle System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference(s) |

| Biotin-PEG-PCL Micelles | Paclitaxel | 10 (wt%) | Not Reported | |

| Biotinylated BRNPs | Doxorubicin | Not Reported | ~100 | |

| PLGA-PEG-Biotin | Lutein | Not Reported | ~75 |

Table 3: In Vitro Cytotoxicity (IC₅₀) of Biotin-Targeted Anticancer Agents

| Cell Line | Compound | IC₅₀ (µM) | Reference(s) |

| HeLa | Biotin-SN38-Valproic Acid Conjugate 9 | 0.046 | |

| A2780 | CPT-PEG-Biotin | 0.015 | |

| A2780/AD (Resistant) | CPT-PEG-Biotin | 0.091 | |

| Ovarian Cancer Cells | Seleno-biotin Compound 2 | ~1-5 | |

| HT29 | Biotinylated Platinum(IV) Complex 2 | 0.018 | |

| MCF-7 | Biotinylated Platinum(IV) Complex 4 | 0.05 |

Experimental Protocols

The development and evaluation of drug delivery systems utilizing this compound involve a series of well-defined experimental procedures.

General Workflow for Development

Protocol for Drug Conjugation to this compound

This protocol outlines the general steps for conjugating a drug with a carboxylic acid group to this compound.

-

Deprotection of the Boc Group:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to obtain the deprotected Biotin-PEG5-NH₂.

-

Confirm deprotection using techniques like NMR or mass spectrometry.

-

-

Activation of the Drug's Carboxylic Acid:

-

Dissolve the drug in an anhydrous solvent (e.g., DMF or DMSO).

-

Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester of the drug.

-

-

Conjugation Reaction:

-

Add the deprotected Biotin-PEG5-NH₂ to the activated drug solution.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Purification:

-

Purify the resulting conjugate using techniques such as dialysis, size-exclusion chromatography, or preparative HPLC to remove unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the structure and purity of the final Biotin-PEG5-Drug conjugate using NMR, mass spectrometry, and HPLC.

-

Protocol for In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7) and a non-cancerous control cell line in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the Biotin-PEG-Drug conjugate, the unconjugated drug, and a vehicle control in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the treatment solutions.

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-